![molecular formula C22H30O8 B14647331 4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate CAS No. 52998-85-3](/img/structure/B14647331.png)
4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phorbol 13-acetate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: The core structure of the compound is synthesized through a series of cyclization reactions.
Functional group modifications: Hydroxyl groups and other functional groups are introduced through selective oxidation and reduction reactions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester
Industrial Production Methods
Industrial production of phorbol 13-acetate is less common due to its complex structure and the need for precise reaction conditions. it can be produced in specialized laboratories using advanced organic synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
Phorbol 13-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Acetylation reagents: Acetic anhydride (Ac₂O), pyridine (C₅H₅N)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional hydroxyl or carbonyl groups, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Phorbol 13-acetate is widely used in scientific research due to its ability to activate protein kinase C (PKC). This makes it a valuable tool for studying:
Signal transduction pathways: Understanding how cells respond to external signals.
Cancer research: Investigating the role of PKC in tumor promotion and progression.
Neurobiology: Studying the effects of PKC activation on neuronal function and development
Mecanismo De Acción
Phorbol 13-acetate exerts its effects by binding to and activating protein kinase C (PKC). This activation leads to the phosphorylation of various target proteins, which in turn modulate different cellular processes. The compound’s ability to activate PKC is due to its structural similarity to diacylglycerol (DAG), a natural activator of PKC .
Comparación Con Compuestos Similares
Phorbol 13-acetate is part of a larger family of phorbol esters, which include:
Phorbol 12-myristate 13-acetate (PMA): Another potent PKC activator used in research.
Phorbol 12,13-diacetate: Similar in structure but with different biological activities.
Ingenol 3-angelate: A related diterpenoid with distinct pharmacological properties
Phorbol 13-acetate is unique due to its specific structure and the resulting biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
52998-85-3 |
|---|---|
Fórmula molecular |
C22H30O8 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
[1,6,14-trihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C22H30O8/c1-10-5-15-20(28,17(10)26)7-13(8-23)6-14-16-19(4,9-24)22(16,30-12(3)25)18(27)11(2)21(14,15)29/h5-6,11,14-16,18,23-24,27-29H,7-9H2,1-4H3 |
Clave InChI |
ZDRYTMIJYWULNF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2(C(C2(C)CO)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14647249.png)
![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
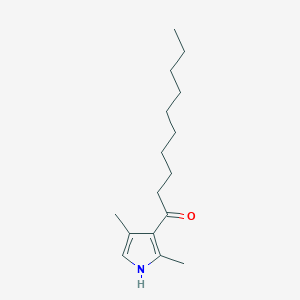
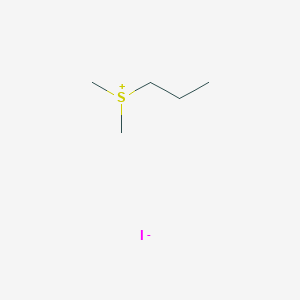

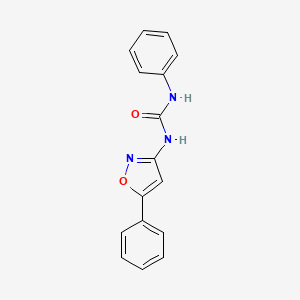
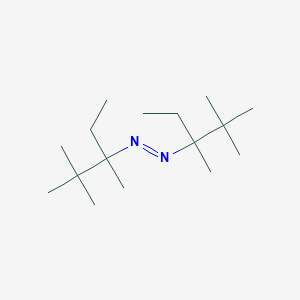
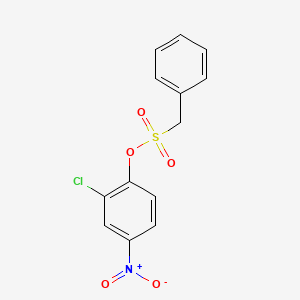
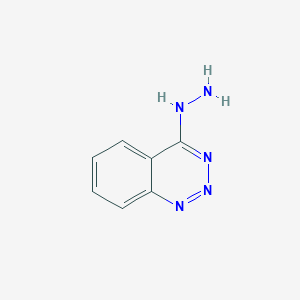
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)
![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
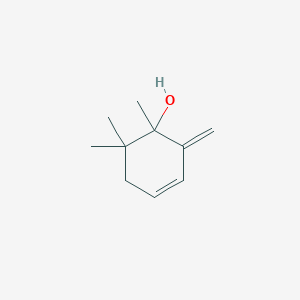
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
